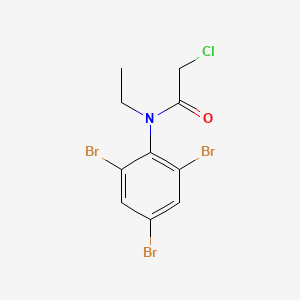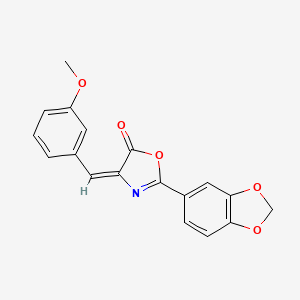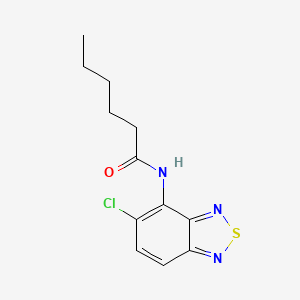![molecular formula C26H38N2O4 B15017075 1-[4-(Decyloxy)phenyl]-3-[2-(4-methoxyphenoxy)ethyl]urea](/img/structure/B15017075.png)
1-[4-(Decyloxy)phenyl]-3-[2-(4-methoxyphenoxy)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Decyloxy)phenyl]-1-[2-(4-methoxyphenoxy)ethyl]urea is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(decyloxy)phenyl]-1-[2-(4-methoxyphenoxy)ethyl]urea typically involves the following steps:
Preparation of 4-(decyloxy)aniline: This intermediate can be synthesized by reacting 4-nitrophenol with decyl bromide in the presence of a base, followed by reduction of the nitro group to an amine.
Preparation of 2-(4-methoxyphenoxy)ethyl isocyanate: This intermediate can be synthesized by reacting 4-methoxyphenol with ethylene carbonate to form 2-(4-methoxyphenoxy)ethanol, which is then converted to the isocyanate using phosgene or a phosgene substitute.
Formation of the final product: The final step involves the reaction of 4-(decyloxy)aniline with 2-(4-methoxyphenoxy)ethyl isocyanate under controlled conditions to form 3-[4-(decyloxy)phenyl]-1-[2-(4-methoxyphenoxy)ethyl]urea.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(decyloxy)phenyl]-1-[2-(4-methoxyphenoxy)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the ether linkages can be oxidized under strong oxidative conditions.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
3-[4-(decyloxy)phenyl]-1-[2-(4-methoxyphenoxy)ethyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-[4-(decyloxy)phenyl]-1-[2-(4-methoxyphenoxy)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit specific kinases involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[4-(decyloxy)phenyl]-1-[2-(3-methoxyphenoxy)ethyl]urea: Similar structure but with a different position of the methoxy group.
3-[4-(decyloxy)phenyl]-1-[2-(4-ethoxyphenoxy)ethyl]urea: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
3-[4-(decyloxy)phenyl]-1-[2-(4-methoxyphenoxy)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its decyloxy and methoxyphenoxy groups contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C26H38N2O4 |
|---|---|
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
1-(4-decoxyphenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea |
InChI |
InChI=1S/C26H38N2O4/c1-3-4-5-6-7-8-9-10-20-31-24-13-11-22(12-14-24)28-26(29)27-19-21-32-25-17-15-23(30-2)16-18-25/h11-18H,3-10,19-21H2,1-2H3,(H2,27,28,29) |
Clé InChI |
IKPWQALGELDMHO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NCCOC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z,5Z)-5-(2-chloro-5-nitrobenzylidene)-2-[(2E)-(2-chloro-5-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15016992.png)
![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl naphthalene-1-carboxylate](/img/structure/B15017007.png)

![N,N'-bis{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}benzene-1,3-dicarboxamide](/img/structure/B15017020.png)
![N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15017025.png)
![5-bromo-N'-[(E)-naphthalen-2-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B15017026.png)
![N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B15017039.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15017047.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B15017053.png)
acetyl}hydrazinylidene)-N-(2-methyl-5-nitrophenyl)butanamide](/img/structure/B15017054.png)
![heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate](/img/structure/B15017070.png)

![O-{4-[(4-chlorophenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate](/img/structure/B15017079.png)

